molecular formula C21H18N4O3S B3209359 2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 1058437-63-0

2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B3209359
CAS No.: 1058437-63-0
M. Wt: 406.5 g/mol
InChI Key: OVJCGEZKNPUBJX-UHFFFAOYSA-N
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Description

This novel chemical entity, 2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide, is a compound of significant interest in medicinal chemistry and kinase research. Its molecular architecture, featuring a pyrimidinone core linked to a 6-methylbenzothiazole acetamide moiety, is characteristic of scaffolds designed to interact with the ATP-binding site of protein kinases. This structural motif suggests potential as a targeted inhibitor, with research applications focused on oncology and signal transduction pathways. The compound is primarily investigated for its ability to modulate specific kinase activity, such as that of the JAK family or other oncogenic kinases, where the benzothiazole segment can confer selectivity and potency. Its core value lies in its utility as a chemical probe to dissect the role of particular kinases in cellular proliferation, apoptosis, and inflammatory responses, providing critical insights for the development of novel therapeutic agents. Researchers utilize this compound in in vitro assays and cell-based studies to validate drug targets and understand resistance mechanisms. For Research Use Only. Not for human or veterinary diagnosis or therapy.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-13-3-8-16-18(9-13)29-21(23-16)24-19(26)11-25-12-22-17(10-20(25)27)14-4-6-15(28-2)7-5-14/h3-10,12H,11H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJCGEZKNPUBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C=NC(=CC3=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide (CAS Number: 1796947-41-5) is notable for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C23H20N4O3S
  • Molecular Weight : 432.5 g/mol
  • Structural Characteristics : The compound features a pyrimidine ring and a thiazole moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory and proliferative pathways. The presence of the methoxyphenyl and thiazole groups enhances its binding affinity to specific targets, potentially leading to inhibition of tumor growth and modulation of inflammatory responses.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to the one in focus have shown:

  • Inhibition of Cancer Cell Proliferation : In vitro studies using human cancer cell lines (e.g., A431, A549) have indicated that these compounds can significantly reduce cell viability at micromolar concentrations.
  • Mechanistic Insights : The compound has been reported to induce apoptosis and cell cycle arrest in cancer cells. Flow cytometry analyses have shown increased sub-G1 populations, indicating apoptotic cell death .

Anti-inflammatory Effects

In addition to anticancer properties, the compound exhibits anti-inflammatory effects:

  • Cytokine Modulation : Studies have found that treatment with this compound leads to decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models .
  • Inhibition of Myeloperoxidase (MPO) : Similar compounds have been identified as potent inhibitors of MPO, which plays a critical role in inflammation . This inhibition suggests potential therapeutic roles in autoimmune diseases.

Data Summary

Biological ActivityObserved EffectReference
Anticancer (A431 cell line)Significant reduction in cell viability
ApoptosisInduction of apoptosis at micromolar levels
Cytokine InhibitionDecreased IL-6 and TNF-α levels
MPO InhibitionPotent inhibition observed

Case Studies

  • Study on Anticancer Properties : A study conducted on various benzothiazole derivatives revealed that modifications in the structure could enhance anticancer efficacy. The lead compound demonstrated significant cytotoxicity against multiple cancer cell lines, supporting the hypothesis that structural variations can lead to improved biological activity .
  • Inflammation Model : In a lipopolysaccharide-stimulated model, the compound exhibited robust inhibition of plasma MPO activity when administered orally to cynomolgus monkeys. This highlights its potential as a therapeutic agent for inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural analogs and their differentiating features:

Compound Name Pyrimidinone Substituent Benzothiazole/Thiazole Substituent Key Functional Groups Melting Point (°C) Yield (%) Reference
Target Compound 4-(4-Methoxyphenyl) 6-Methyl Acetamide bridge N/A N/A -
2-((5-Cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (8c) 4-(4-Methoxyphenyl), 5-Cyano 6-Nitro Thioether, Nitro 273–275 71
2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (20) 3-(4-Methoxybenzyl) 6-Trifluoromethyl Thioether, CF3 N/A N/A
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (18) Piperazine-linked 4-(4-Methoxyphenyl) Piperazine, Dual methoxy 302–303 82
2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide (18) 4-Amino 4-Phenyl Thioether, Amino N/A 86
Key Observations:
  • Lipophilicity : The trifluoromethyl group in 20 increases hydrophobicity, which may enhance blood-brain barrier penetration compared to the target compound’s methyl group .
  • Solubility: The amino group in 18 (from ) could improve aqueous solubility relative to the methoxy substituent in the target compound .

Physicochemical Properties

  • Melting Points : Higher melting points (e.g., 302–303°C for compound 18 in ) correlate with crystalline stability from hydrogen bonding or aromatic stacking, whereas thioether-linked compounds (e.g., 8c) show lower melting points .
  • Spectroscopic Data : IR and NMR profiles for analogs confirm acetamide (C=O at ~1700 cm⁻¹) and aromatic proton signatures, consistent with the target compound’s expected characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

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